molecular formula C29H27N3O4S B2576424 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114647-62-9

3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2576424
CAS No.: 1114647-62-9
M. Wt: 513.61
InChI Key: GUWXMMZVDFAANG-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a complex heterocyclic framework. Its structure includes:

  • A 3,4-dihydroquinazolin-4-one core, a bicyclic system known for pharmacological relevance in kinase inhibition and anticancer activity .
  • A sulfanyl-linked 1,3-oxazole moiety substituted with a 4-ethoxy-3-methoxyphenyl group and a methyl group at position 4. The oxazole ring enhances metabolic stability and modulates electronic properties .

Structural elucidation of such compounds typically employs X-ray crystallography, often refined using the SHELX program suite, which is widely utilized for small-molecule and macromolecular crystallography .

Properties

IUPAC Name

3-benzyl-2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-4-35-25-15-14-21(16-26(25)34-3)27-30-24(19(2)36-27)18-37-29-31-23-13-9-8-12-22(23)28(33)32(29)17-20-10-6-5-7-11-20/h5-16H,4,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWXMMZVDFAANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Attachment of Substituents: The various substituents, including the benzyl group and the sulfanyl group, can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions, protein binding, and other biological processes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Target Compound vs. In contrast, the 1,2,4-oxadiazole in ’s compound introduces electron-withdrawing character, altering charge distribution and binding affinity .
  • Substituent Impact : The 4-chlorobenzyl group in ’s compound enhances lipophilicity compared to the target’s benzyl group but may reduce aqueous solubility.

Thermal Stability

  • The tetrahydroquinazolinone derivative (4l) has a documented melting point of 228–230°C, suggesting high crystallinity due to its bis-methoxyphenyl substituents . The target compound’s melting point is unreported but likely lower due to less steric rigidity.

QSPR/QSAR Considerations

Molecular descriptors such as van der Waals volume and electronic parameters (e.g., Hammett constants) explain property variations:

  • Oxazole vs. Oxadiazole : The oxazole’s lower aromaticity compared to oxadiazole may reduce metabolic degradation, extending half-life .

Biological Activity

The compound 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure

The molecular formula of the compound is C25H26N2O5SC_{25}H_{26}N_{2}O_{5}S. Its structure features a complex arrangement that includes a quinazolinone core, an oxazole ring, and various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of quinazolinone and oxazole compounds exhibit various biological activities. The following sections detail specific activities observed for the compound .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of related compounds. For instance, derivatives with similar structures have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower efficacy against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CEscherichia coli>128 µg/mL

This table illustrates that while some compounds exhibit promising antibacterial properties, the effectiveness can vary significantly based on structural modifications.

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. Notably, many derivatives have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of similar quinazolinone derivatives, researchers utilized a colorimetric assay to determine cell viability after exposure to different concentrations of the compounds. The results indicated that certain derivatives exhibited significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as anticancer agents .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
Compound DMCF-7 (Breast)10
Compound EA549 (Lung)15
Compound FPC3 (Prostate)12

This data highlights the selectivity of certain compounds for cancer cells over normal cells, which is crucial for developing effective cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of these compounds. Modifications to the benzyl or oxazole moieties can significantly impact their efficacy. For example, the presence of electron-donating groups has been correlated with increased antibacterial activity .

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